4-Amino-3,5-dichloro-N-phenylbenzamide
Description
Properties
CAS No. |
91718-85-3 |
|---|---|
Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-N-phenylbenzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-6-8(7-11(15)12(10)16)13(18)17-9-4-2-1-3-5-9/h1-7H,16H2,(H,17,18) |
InChI Key |
BCNLFHWNNOPITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichloro-N-phenylbenzamide can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs in a solvent like N,N-dimethylformamide at elevated temperatures (around 60°C) to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 4-Amino-3,5-dichloro-N-phenylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate 3,5-dichlorobenzoyl chloride is often prepared by treating 3,5-dichlorobenzoic acid with thionyl chloride .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dichloro-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or alkylating agents in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with different oxidation states.
Scientific Research Applications
4-Amino-3,5-dichloro-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fluorescent materials, and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichloro-N-phenylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving electron transfer and molecular binding, which can lead to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Electron-Withdrawing vs. Electron-Donating Groups
- The amino group at position 4 may participate in hydrogen bonding .
- 4-Chloro-N-(3,5-dimethylphenyl)benzamide : The 3,5-dimethyl groups are electron-donating, which could reduce electrophilicity compared to the dichloro analog. This may affect metabolic pathways or receptor affinity .
Core Structure and Bioactivity
- The dichlorophenyl group in both compounds suggests a shared pharmacophore for receptor interaction .
- Sulfonamide vs. Benzamide (): Replacement of the benzamide with a sulfonamide group (as in 4-amino-3,5-dichlorobenzenesulfonamide) alters solubility and hydrogen-bonding capacity.
Q & A
Q. What synthetic methods are recommended for preparing 4-Amino-3,5-dichloro-N-phenylbenzamide?
A common approach involves condensation reactions under reflux conditions. For example, dissolve the precursor (e.g., 4-Amino-3,5-dichlorophenyl derivatives) in absolute ethanol, add substituted benzaldehyde with glacial acetic acid as a catalyst, and reflux for 4–6 hours. Post-reaction, solvent removal under reduced pressure and purification via recrystallization yield the product. This method aligns with protocols used for structurally similar compounds like 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
- ¹H/¹³C-NMR : Use DMSO-d₆ as a solvent to resolve aromatic protons and verify substitution patterns. For example, the phenyl group protons appear as distinct multiplets in the δ 7.2–7.8 ppm range .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can validate molecular weight and fragmentation patterns.
Q. How can researchers assess purity during synthesis?
Combine melting point analysis (sharp melting range within 1–2°C) with chromatographic methods (HPLC or TLC using silica gel plates). For instance, a purity threshold of ≥95% by HPLC with UV detection at 254 nm is standard for pharmaceutical intermediates .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 4-Amino-3,5-dichloro-N-phenylbenzamide derivatives?
Use single-crystal X-ray diffraction with refinement via SHELX software (e.g., SHELXL for small-molecule refinement). For example, the crystal structure of 4-Amino-3,5-dichloro-benzenesulfonamide was resolved using SHELXL, revealing hydrogen-bonding networks critical for stability . Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
Q. What strategies address contradictions in spectroscopic or analytical data?
- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
- Isotopic labeling : Use deuterated analogs to confirm peak assignments in complex spectra.
- Multi-technique analysis : Pair HPLC retention times with mass spectrometry to confirm identity when impurities co-elute .
Q. How does 4-Amino-3,5-dichloro-N-phenylbenzamide degrade in environmental or biological systems?
Investigate degradation pathways via soil metabolism studies using ¹⁴C-labeled analogs. For example, related chlorinated herbicides degrade microbially to metabolites like 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine, identified via LC-MS/MS and isotope tracing . Monitor hydrolytic stability under varying pH and temperature conditions.
Q. What computational methods support reaction optimization for derivatives?
- Density Functional Theory (DFT) : Model reaction transition states to predict regioselectivity in electrophilic substitutions.
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
Methodological Notes
- Data Reproducibility : Document reaction conditions (solvent purity, catalyst ratios) meticulously, as minor variations can alter yields in halogenated systems .
- Safety Protocols : Handle chlorinated intermediates in fume hoods due to potential toxicity; use PPE for solid-phase synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
